Cas no 1261449-80-2 (3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone)
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone
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- Inchi: 1S/C10H8ClF3O3/c11-5-4-7(15)6-2-1-3-8(16)9(6)17-10(12,13)14/h1-3,16H,4-5H2
- InChI Key: MNDIQVDGJFLOHH-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC=C(C=1OC(F)(F)F)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 270
- XLogP3: 3
- Topological Polar Surface Area: 46.5
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002014-250mg |
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261449-80-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A013002014-500mg |
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261449-80-2 | 97% | 500mg |
$823.15 | 2023-09-03 | |
| Alichem | A013002014-1g |
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone |
1261449-80-2 | 97% | 1g |
$1534.70 | 2023-09-03 |
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone
Introduction to 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone (CAS No. 1261449-80-2)
3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone, identified by its CAS number 1261449-80-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of propiophenones, which are versatile intermediates widely utilized in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a chloro group, a hydroxyl group, and a trifluoromethoxy substituent, make it a valuable building block for constructing more complex molecular architectures.
The chloro and hydroxyl functional groups in 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone contribute to its reactivity, enabling diverse chemical transformations such as nucleophilic substitution, oxidation, and reduction reactions. These reactions are pivotal in the development of novel pharmaceuticals and agrochemicals. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, influencing its biological activity and stability. This unique combination of substituents makes 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone a promising candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase their binding affinity to biological targets and resistance to enzymatic degradation. The trifluoromethoxy group in 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone aligns with this trend, making it an attractive intermediate for synthesizing fluorinated pharmaceuticals. Several studies have demonstrated the utility of this compound in the preparation of kinase inhibitors, anticancer agents, and anti-inflammatory drugs.
One notable application of 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes and are implicated in numerous diseases, including cancer and inflammation. By designing molecules that disrupt these interactions, researchers can develop novel therapeutic strategies. The structural flexibility of 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone allows for the facile introduction of pharmacophoric elements that can interact with specific PPIs. For instance, modifications at the chloro, hydroxyl, and trifluoromethoxy positions can fine-tune the binding properties of the compound to target proteins.
Another area where 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone has shown promise is in the development of photodynamic therapy (PDT) agents. PDT involves the use of light-sensitive compounds that generate reactive oxygen species upon irradiation, leading to the destruction of target cells. The presence of conjugated systems and electron-withdrawing groups in this compound can enhance its photosensitizing properties. Researchers have explored derivatives of 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone as potential photosensitizers for treating tumors and infectious diseases. Preliminary studies indicate that these derivatives exhibit efficient singlet oxygen generation upon activation with visible light.
The synthesis of 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include Friedel-Crafts acylation followed by functional group interconversions such as hydrolysis, halogenation, and fluorination. These reactions are typically carried out under controlled conditions to ensure high yield and purity. Advances in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce new substituents at specific positions within the molecule.
The chemical properties of 3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone also make it a valuable tool for mechanistic studies in organic chemistry. Researchers have utilized this compound to investigate reaction mechanisms involving electrophilic aromatic substitution, radical reactions, and metal-catalyzed transformations. Understanding these mechanisms is crucial for designing more efficient synthetic strategies and developing new catalysts. The structural complexity of this compound provides a rich framework for exploring various chemical pathways and uncovering new insights into reaction dynamics.
In conclusion,3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone (CAS No. 1261449-80-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable intermediate for drug discovery programs. The growing interest in fluorinated compounds further underscores its importance as a building block for developing next-generation therapeutics. As research continues to uncover new applications for this compound,3-Chloro-3'-hydroxy-2'-(trifluoromethoxy)propiophenone is expected to play an increasingly pivotal role in advancing chemical biology and medicinal chemistry.
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